molecular formula C24H22N4O3S3 B2956754 (Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 477485-89-5

(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2956754
M. Wt: 510.65
InChI Key: CMYOGLYJJZYDDG-LCUIJRPUSA-N
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Description

This compound appears to be a benzamide derivative with a thiazole ring and a naphthalene moiety. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known for their diverse biological activities. The thiazole ring is a heterocyclic compound that is often found in various biologically active substances. Naphthalene is a polycyclic aromatic hydrocarbon known for its characteristic smell.



Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, benzamide derivatives are typically synthesized through the reaction of benzoic acid with ammonia or amines. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The naphthalene moiety can be synthesized through various methods, including the Haworth synthesis.



Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the benzamide, thiazole, and naphthalene moieties, which could result in interesting photophysical properties.



Chemical Reactions Analysis

Benzamides, thiazoles, and naphthalenes all undergo a variety of chemical reactions. For example, benzamides can undergo nucleophilic acyl substitution reactions, thiazoles can act as ligands in coordination chemistry, and naphthalenes can undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. However, we can predict that it would likely be a solid at room temperature, given the presence of the aromatic rings. Its solubility would depend on the specific substituents present on the benzamide, thiazole, and naphthalene moieties.


Scientific Research Applications

Antitumor and Antibacterial Agents

  • A study involved synthesizing a novel series of compounds, including those with benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which were evaluated for their in vitro activity against human tumor cell lines and bacterial strains. Compounds from this series demonstrated significant antitumor activity against liver, colon, and lung cancer cell lines, as well as antibacterial activity, highlighting their potential as leads for the development of new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Cytotoxic Activity of Novel Cyclic Systems

  • Another research focused on the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, which were tested for cytotoxicity against various human cancer cell lines. The derivatives and their complexes exhibited significant cytotoxic activities, especially against breast cancer and prostate adenocarcinoma cell lines, suggesting their potential as anticancer agents (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014).

VEGFR-2 Inhibition for Cancer Therapy

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research could involve studying the biological activity of this compound, given the known activities of benzamides, thiazoles, and naphthalenes. Additionally, its photophysical properties could be studied due to the conjugation between the different moieties.


Please note that this information is based on general knowledge and related compounds, as specific information on “(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” was not available. For accurate information, experimental studies would need to be conducted.


properties

IUPAC Name

N-[(Z)-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S3/c1-27-20-13-10-16-6-2-3-7-19(16)21(20)33-24(27)26-23(32)25-22(29)17-8-11-18(12-9-17)34(30,31)28-14-4-5-15-28/h2-3,6-13H,4-5,14-15H2,1H3,(H,25,29,32)/b26-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYOGLYJJZYDDG-LCUIJRPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=S)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=C(C3=CC=CC=C3C=C2)S/C1=N\C(=S)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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